molecular formula C13H16O4 B13975027 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one CAS No. 3557-22-0

1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one

Cat. No.: B13975027
CAS No.: 3557-22-0
M. Wt: 236.26 g/mol
InChI Key: QZFVDHIVBRHNPU-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one is an organic compound with a complex structure that includes a hydroxy group, an oxan-2-yl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with oxan-2-yl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group of the acetophenone attacks the oxan-2-yl bromide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The oxan-2-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    2-Hydroxy-5-methoxyacetophenone: Similar structure but with a methoxy group instead of an oxan-2-yl group.

    1-(4-Hydroxyphenyl)ethanone: Lacks the oxan-2-yl group, making it less complex.

    2-Hydroxy-5-methylacetophenone: Contains a methyl group instead of an oxan-2-yl group.

Uniqueness: 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .

Properties

CAS No.

3557-22-0

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C13H16O4/c1-9(14)11-8-10(5-6-12(11)15)17-13-4-2-3-7-16-13/h5-6,8,13,15H,2-4,7H2,1H3

InChI Key

QZFVDHIVBRHNPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC2CCCCO2)O

Origin of Product

United States

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